molecular formula C26H34N2O4 B6011910 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol

2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol

カタログ番号: B6011910
分子量: 438.6 g/mol
InChIキー: QDNVLYPIMNHIQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by this compound blocks these signaling pathways, leading to decreased proliferation and increased apoptosis of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cell proliferation and apoptosis, this compound has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to tumors.

実験室実験の利点と制限

One advantage of 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. One limitation of this compound is its potential to cause adverse effects on the immune system, including decreased antibody production and increased susceptibility to infections.

将来の方向性

For 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol include clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies. In addition, studies are needed to determine the optimal dosing regimen and to identify biomarkers that can predict response to this compound. Other potential applications of BTK inhibitors, including this compound, include the treatment of autoimmune diseases and inflammatory disorders. Further research is needed to fully understand the potential of BTK inhibitors in these areas.

合成法

The synthesis of 2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 2-(4-bromophenoxy)ethanol with 4-(2-(1-piperidinylcarbonyl)phenoxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine in the presence of a palladium catalyst to yield this compound.

科学的研究の応用

2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In a study published in Cancer Research, this compound was shown to inhibit BTK and downstream signaling pathways in CLL cells, leading to decreased proliferation and increased apoptosis. In another study published in Blood, this compound was shown to have potent antitumor activity in MCL models, both as a single agent and in combination with other therapies. These studies suggest that this compound has the potential to be an effective treatment for B-cell malignancies.

特性

IUPAC Name

[2-[1-[[4-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c29-18-19-31-22-10-8-21(9-11-22)20-27-16-12-23(13-17-27)32-25-7-3-2-6-24(25)26(30)28-14-4-1-5-15-28/h2-3,6-11,23,29H,1,4-5,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNVLYPIMNHIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=C(C=C4)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。